molecular formula C11H12N4O3 B5795096 N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide

N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide

Cat. No. B5795096
M. Wt: 248.24 g/mol
InChI Key: XFLUXSYQCCOGEJ-KPKJPENVSA-N
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Description

N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide, commonly known as FEPAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FEPAH belongs to the class of hydrazones, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of FEPAH is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and by inducing apoptosis in cancer cells. FEPAH has also been reported to inhibit acetylcholinesterase activity, which is an important target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
FEPAH has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. FEPAH has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, FEPAH has been reported to inhibit acetylcholinesterase activity, which can lead to an improvement in cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of FEPAH is its diverse pharmacological activities, which make it a promising candidate for the development of new drugs. FEPAH is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of FEPAH is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of FEPAH. One potential area of research is the development of FEPAH derivatives with improved solubility and pharmacological activity. Another area of research is the investigation of FEPAH's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the molecular mechanism of FEPAH's action needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, FEPAH is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method of FEPAH involves the condensation of 2-acetylpyrazine and 2-furyl hydrazine. FEPAH has been extensively studied for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. FEPAH has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Future research should focus on the development of FEPAH derivatives with improved solubility and pharmacological activity and the investigation of FEPAH's potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of FEPAH involves the condensation of 2-acetylpyrazine and 2-furyl hydrazine in the presence of acetic acid. The resulting product is then treated with ethyl chloroacetate and sodium acetate to obtain FEPAH. The yield of FEPAH obtained through this method is approximately 70%.

Scientific Research Applications

FEPAH has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. FEPAH has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7(9-3-2-4-18-9)12-14-10(16)5-8-6-11(17)15-13-8/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLUXSYQCCOGEJ-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=NNC(=O)C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=NNC(=O)C1)/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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